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1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane

Hydrosilylation Cure Crosslink Density Silicone Elastomer

1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane (CAS 18304-82-0) is a cyclic organosilicon compound belonging to the cyclohexasiloxane (D6) class. Its molecular architecture features a six-membered Si–O ring bearing six methyl and six vinyl substituents (C18H36O6Si6, MW 516.99 g/mol).

Molecular Formula C18H36O6Si6
Molecular Weight 517 g/mol
CAS No. 18304-82-0
Cat. No. B101986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane
CAS18304-82-0
Molecular FormulaC18H36O6Si6
Molecular Weight517 g/mol
Structural Identifiers
SMILESC[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)(C)C=C)(C)C=C)C=C
InChIInChI=1S/C18H36O6Si6/c1-13-25(7)19-26(8,14-2)21-28(10,16-4)23-30(12,18-6)24-29(11,17-5)22-27(9,15-3)20-25/h13-18H,1-6H2,7-12H3
InChIKeyJDLPYWQTHJDXFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane (CAS 18304-82-0): Cyclic Hexavinyl Siloxane Procurement Baseline


1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane (CAS 18304-82-0) is a cyclic organosilicon compound belonging to the cyclohexasiloxane (D6) class. Its molecular architecture features a six-membered Si–O ring bearing six methyl and six vinyl substituents (C18H36O6Si6, MW 516.99 g/mol) [1]. The compound is characterized by a calculated density of ~0.98 g/cm³, a boiling point of approximately 361.8 °C at 760 mmHg, a flash point of ~160.8 °C, and a refractive index of ~1.462 . It is commercially available at a typical purity of 96% and is primarily utilized as a high-functionality vinyl crosslinker in hydrosilylation-curable silicone formulations for demanding electronic encapsulation applications [2].

Why Generic Vinyl Siloxane Substitution Fails: Crosslinking Architecture Demands for 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane


1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane is not interchangeable with simpler vinyl siloxanes such as divinyltetramethyldisiloxane (M2Vi) or tetravinyltetramethylcyclotetrasiloxane (D4Vi). The compound's defining structural feature—six vinyl groups arranged on a D6 cyclic core—delivers a vinyl functionality (f = 6) that is 3× higher than M2Vi (f = 2) and 1.5× higher than D4Vi (f = 4) [1]. In hydrosilylation cure chemistry, crosslink density scales directly with vinyl functionality; substitution with a lower-functionality analog produces networks with reduced modulus, lower glass transition temperature, and compromised thermal-mechanical integrity [2]. Furthermore, the D6 ring size confers a distinct boiling point (361.8 °C) and vapor pressure profile compared to D4 analogs , affecting both processing window and volatile organic compound emissions during high-temperature cure cycles typical of semiconductor encapsulation [3].

Quantitative Differentiation Evidence: 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane vs. Comparator Vinyl Siloxanes


Vinyl Functionality Comparison: Hexavinyl D6 vs. Tetravinyl D4 and Divinyl M2 Crosslinkers

The target compound contains six vinyl groups per molecule (f = 6), compared with four vinyl groups in tetravinyltetramethylcyclotetrasiloxane (D4Vi, f = 4) and two in divinyltetramethyldisiloxane (M2Vi, f = 2). In hydrosilylation-cured silicone networks, crosslink density (νe) is proportional to the vinyl functionality of the crosslinker at equivalent molar loading [1]. Replacing hexavinyl D6 with D4Vi at equimolar concentration reduces the potential crosslink junctions by approximately 33%; substitution with M2Vi reduces them by approximately 67% [2]. The higher vinyl functionality enables attainment of a given crosslink density at lower crosslinker loading, reducing formulation cost and minimizing unreacted vinyl group retention that can compromise thermal-oxidative stability [3].

Hydrosilylation Cure Crosslink Density Silicone Elastomer

Cyclic D6 Architecture: Thermal Stability vs. Linear and D4 Cyclic Siloxanes

As a D6 cyclic siloxane, 1,3,5,7,9,11-hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane exhibits a boiling point of 361.8 °C , substantially higher than linear divinyltetramethyldisiloxane (M2Vi, bp ~139 °C) and moderately higher than tetravinyltetramethylcyclotetrasiloxane (D4Vi, bp ~224–228 °C) [1]. The elevated boiling point reflects reduced volatility, which is critical for maintaining stoichiometric control during high-temperature cure cycles (200–300 °C) required for SiC power semiconductor encapsulation [2]. Its inclusion in patent-protected curable compositions for semiconductor encapsulation—specifically as a component having at least three vinyl groups [3]—demonstrates industrial validation of the D6-vinyl architecture for applications demanding sustained electrical insulation at operating temperatures exceeding 200 °C [2].

Thermal Stability SiC Semiconductor Encapsulation High-Temperature Electronics

Gas Chromatographic Retention Index: Analytical Differentiation from Co-eluting Cyclic Siloxanes

The target compound exhibits a well-characterized gas chromatographic retention index (RI) of 1543 on a 5% phenyl methyl siloxane capillary column (30 m × 0.25 mm × 0.25 μm, temperature programmed from 60 °C at 15 K/min to 270 °C) [1]. This RI value distinguishes it from other cyclic vinyl siloxanes and from non-functional D6 (dodecamethylcyclohexasiloxane), enabling precise identity confirmation in incoming quality control. The NIST WebBook entry provides a validated RI reference, supporting method development for purity assessment in procurement specifications [1].

GC Analysis Quality Control Siloxane Purity Verification

LogP Hydrophobicity: Differential Partitioning Behavior vs. Lower Vinyl Siloxanes

The target compound has a calculated LogP (octanol-water partition coefficient) of 4.88 , indicating substantially higher hydrophobicity than D4Vi (calculated LogP ~3.0–3.5 based on incremental contribution methods) [1]. This elevated LogP arises from the combined effect of six methyl groups and six vinyl groups on the D6 siloxane core, and influences solubility in non-polar formulation matrices, compatibility with hydrophobic filler systems, and the moisture-barrier properties of the resulting cured network [2]. In semiconductor encapsulation, higher hydrophobicity correlates with reduced moisture uptake, which is directly linked to maintaining electrical insulation integrity under humid high-temperature conditions [3].

Hydrophobicity Formulation Compatibility Surface Energy

Vendor-Qualified Purity Specification: 96% Minimum Purity for Reproducible Crosslinking Stoichiometry

Commercially available 1,3,5,7,9,11-hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane is supplied at a purity of 96% . In hydrosilylation curing, where the SiH:Vinyl molar ratio determines the final network architecture, a defined and batch-consistent purity specification is essential for accurate stoichiometric calculations. Deviation of ±2% in crosslinker purity can shift the effective SiH:Vinyl ratio, leading to under-cure (insufficient crosslinks) or over-cure (excess SiH leading to post-cure off-gassing and embrittlement) [1]. The availability of a clearly stated purity specification supports procurement quality assurance and eliminates the need for in-house purity verification that may be required for lower-cost, unspecified-grade alternatives [2].

Purity Specification Procurement Quality Silicone Curing Stoichiometry

Procurement-Matched Application Scenarios for 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane


SiC Power Semiconductor Encapsulation: High-Crosslink-Density Silicone Formulations for 200–300 °C Operation

The compound's hexavinyl functionality (f = 6) [1] enables the formulation of highly crosslinked silicone networks suitable for encapsulating SiC power semiconductor devices operating at junction temperatures of 200–300 °C [2]. Its D6 cyclic core provides lower volatility (bp 361.8 °C) than D4-based crosslinkers , minimizing evaporative loss during high-temperature cure cycles. Patent literature explicitly defines curable compositions where compounds having at least three vinyl groups—a criterion met by this hexavinyl D6—serve as the critical crosslinking component alongside SiH-functional siloxanes and hydrosilylation catalysts [2]. Procuring this specific hexavinyl D6 rather than a lower-functionality analog ensures the crosslink density necessary to maintain electrical insulation integrity under the extreme thermal and electrical stress conditions encountered in railway vehicle, hybrid/electric car, and induction heating power modules [2].

High-Toughness LED Encapsulant Formulations with Controlled Modulus

For high-brightness LED encapsulation, where a balance of mechanical toughness, optical transparency, and thermal stability is required, the hexavinyl D6 crosslinker offers tunable crosslink density through variation of SiH:Vinyl stoichiometry [1]. The higher per-molecule vinyl count (f = 6) compared with D4Vi (f = 4) [2] provides formulators a wider formulation latitude: a given target crosslink density can be achieved at lower crosslinker loading, reducing the dilution of optically transparent linear siloxane components and preserving light transmission. The documented boiling point (361.8 °C) and low vapor pressure are compatible with the extended cure schedules typical of LED encapsulant manufacturing.

Analytical Reference Standard for Cyclic Vinyl Siloxane Identification by GC

The compound's validated GC retention index of 1543 on a 5% phenyl methyl siloxane column [1] makes it suitable as an analytical reference standard for identifying and quantifying hexavinyl D6 in complex siloxane mixtures, including during incoming raw material verification, reaction monitoring of hydrosilylation processes, and quality control of formulated silicone products. The NIST WebBook entry [1] provides a citable reference for method development and validation, supporting compliance with ISO/IEC 17025 requirements for analytical quality assurance in procurement laboratories.

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